molecular formula C14H14Br2N2 B14892366 (1R,2R)-1,2-bis(2-bromophenyl)ethane-1,2-diamine

(1R,2R)-1,2-bis(2-bromophenyl)ethane-1,2-diamine

Cat. No.: B14892366
M. Wt: 370.08 g/mol
InChI Key: LSFATDHBTHDVOG-ZIAGYGMSSA-N
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Description

(1R,2R)-1,2-bis(2-bromophenyl)ethane-1,2-diamine is a chiral diamine compound with two bromophenyl groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-bis(2-bromophenyl)ethane-1,2-diamine typically involves the reaction of 2-bromobenzaldehyde with a chiral diamine precursor under specific conditions. One common method involves the use of a chiral catalyst to induce the desired stereochemistry. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-bis(2-bromophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

(1R,2R)-1,2-bis(2-bromophenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-bis(2-bromophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. In asymmetric synthesis, the compound acts as a chiral ligand, coordinating with metal catalysts to induce stereoselectivity in the reaction. The bromophenyl groups provide steric hindrance, which helps in achieving the desired chiral outcome.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-1,2-bis(2-bromophenyl)ethane-1,2-diamine is unique due to its specific chiral configuration and the presence of two bromophenyl groups. This configuration provides distinct steric and electronic properties, making it valuable in asymmetric synthesis and other specialized applications.

Properties

Molecular Formula

C14H14Br2N2

Molecular Weight

370.08 g/mol

IUPAC Name

(1R,2R)-1,2-bis(2-bromophenyl)ethane-1,2-diamine

InChI

InChI=1S/C14H14Br2N2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,13-14H,17-18H2/t13-,14-/m1/s1

InChI Key

LSFATDHBTHDVOG-ZIAGYGMSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@H]([C@@H](C2=CC=CC=C2Br)N)N)Br

Canonical SMILES

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2Br)N)N)Br

Origin of Product

United States

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